

Spectroscopic Profile of Rhein-8-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhein-8-glucoside

Cat. No.: B192268

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

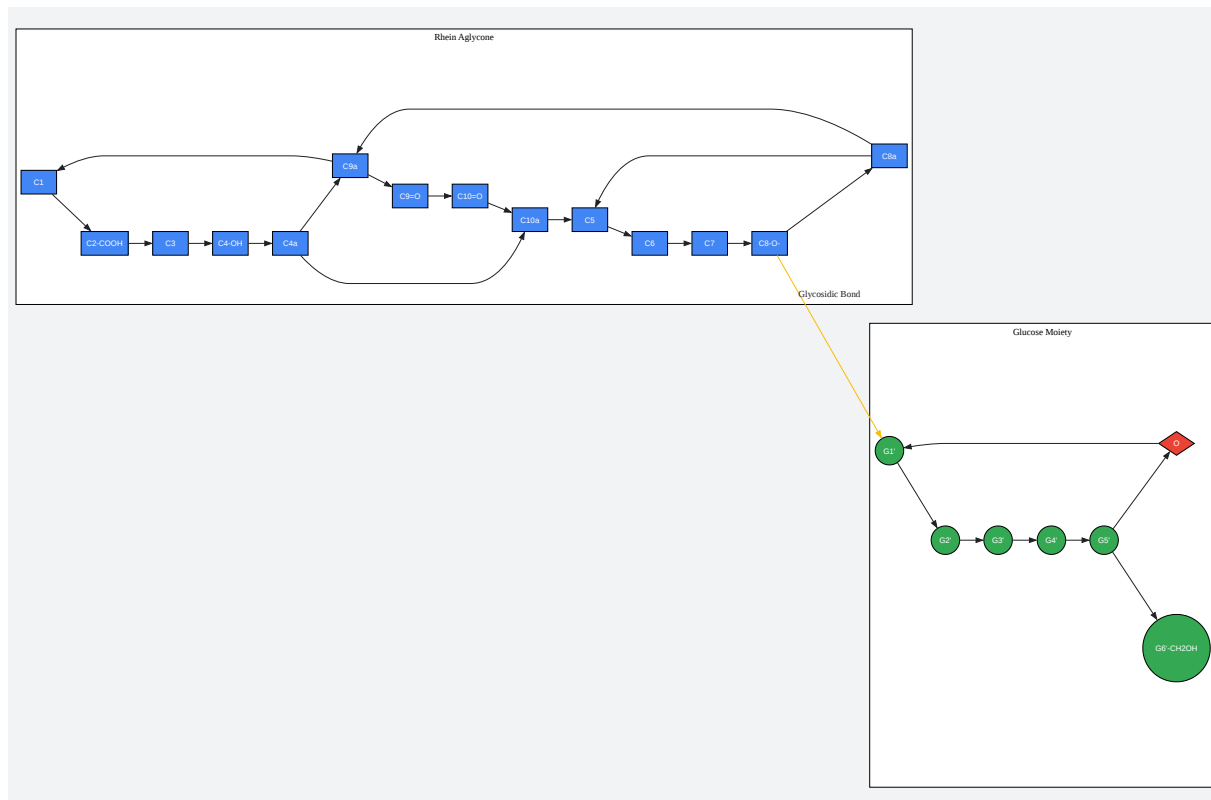
This technical guide provides a comprehensive overview of the available spectroscopic data for **Rhein-8-glucoside** (also known as Rhein-8-O- β -D-glucopyranoside), an anthraquinone glycoside found in medicinal plants such as rhubarb (*Rheum* species) and *Cassia* species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by consolidating key spectroscopic information, experimental methodologies, and structural representations.

Chemical Structure and Properties

Rhein-8-glucoside is a glycoside of Rhein, an anthraquinone. The glucose moiety is attached at the C-8 position of the Rhein scaffold.

Molecular Formula: $C_{21}H_{18}O_{11}$ [1][2]

Molecular Weight: 446.4 g/mol [1][2]



[Click to download full resolution via product page](#)

Caption: Chemical structure of **Rhein-8-glucoside**.

Spectroscopic Data

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for chromophoric systems like anthraquinones.

Solvent	λ_{max} (nm)	Reference
Not Specified	227, 284, 428	[1]
Methanol:Water	~254, ~432 (for Rhein aglycone)	[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Fragmentation patterns can provide valuable structural information. While specific fragmentation data for **Rhein-8-glucoside** is not readily available in the searched literature, general fragmentation of anthraquinone glycosides involves the cleavage of the glycosidic bond.

Ionization Mode	[M-H] ⁻ (m/z)	Molecular Formula
ESI (Negative)	445.0776 (Calculated)	C ₂₁ H ₁₇ O ₁₁

Note: The m/z value is calculated based on the molecular formula. Experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR). Specific, experimentally determined ¹H and ¹³C NMR data for **Rhein-8-glucoside** are not available in the public domain literature searched.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on methodologies reported for similar compounds like anthraquinones and their glycosides.[\[4\]](#)[\[5\]](#)

UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of **Rhein-8-glucoside** is prepared in a suitable UV-grade solvent (e.g., methanol, ethanol, or a mixture with water). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
- **Instrumentation:** A double-beam UV-Vis spectrophotometer is used.

- **Data Acquisition:** The spectrum is recorded over a wavelength range of 200-800 nm, using the solvent as a blank. The wavelengths of maximum absorbance (λ_{max}) are identified.

Mass Spectrometry (ESI-MS)

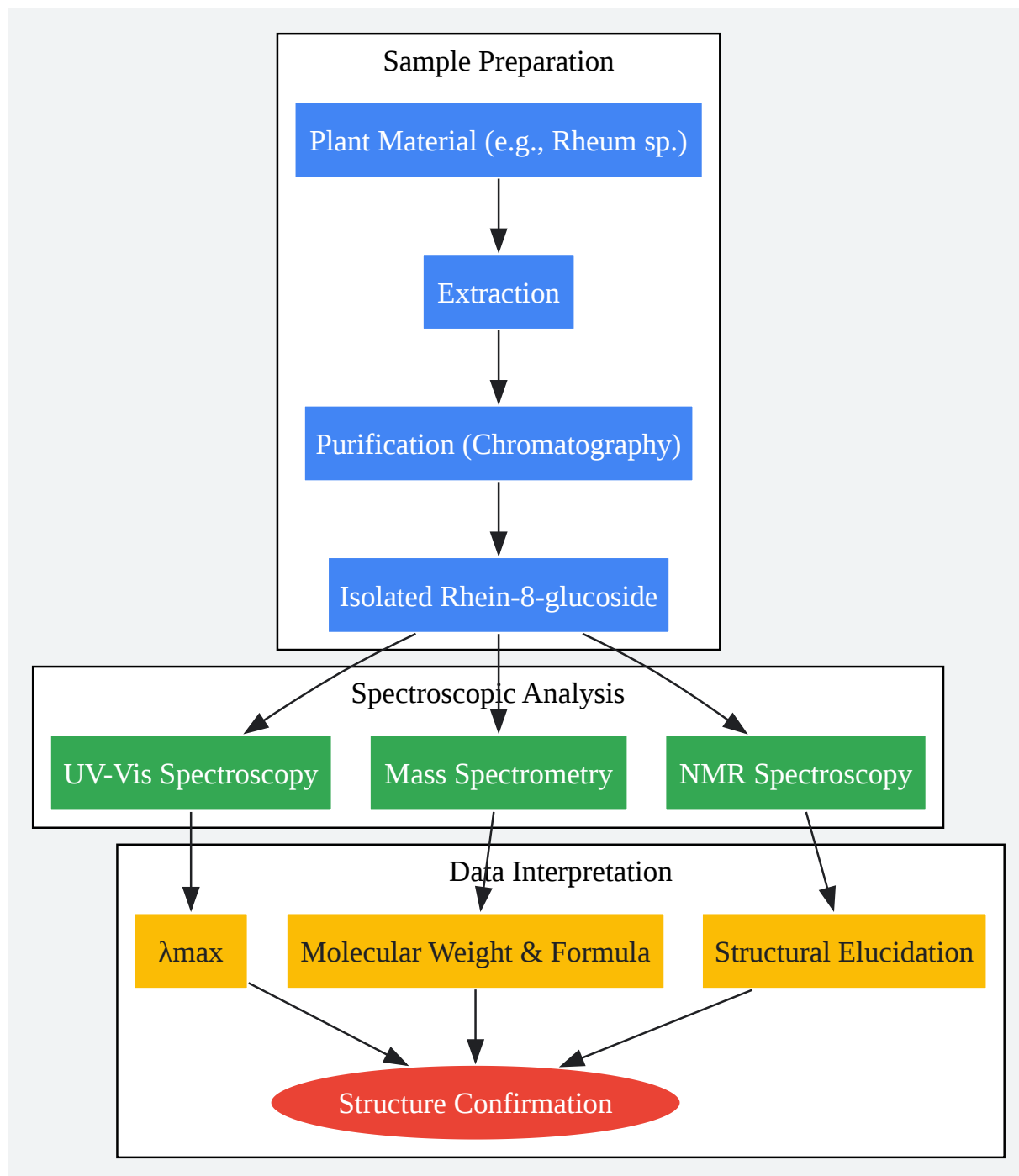
- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.
- **Instrumentation:** A mass spectrometer equipped with an electrospray ionization (ESI) source is used. The analysis is typically performed in negative ion mode for acidic compounds like **Rhein-8-glucoside**.
- **Data Acquisition:** The sample solution is introduced into the ESI source. The mass analyzer is scanned over an appropriate m/z range to detect the molecular ion and any fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4) in an NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:** ^1H NMR and ^{13}C NMR spectra are acquired using standard pulse sequences. For ^{13}C NMR, proton decoupling is typically employed to simplify the spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

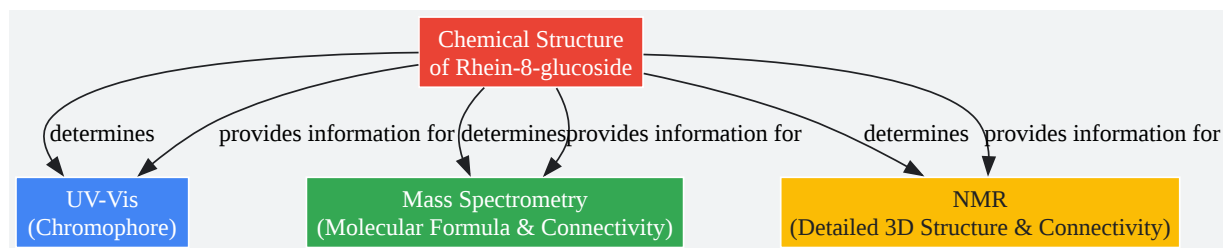
Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the characterization of a natural product like **Rhein-8-glucoside**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **Rhein-8-glucoside**.



[Click to download full resolution via product page](#)

Caption: Logical relationship between spectroscopic data and chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Rhein 8-O--D-Glucopyranoside | C₂₁H₁₈O₁₁ | CID 10343508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Rhein-8-glucoside: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192268#spectroscopic-data-of-rhein-8-glucoside-nmr-ms-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com